molecular formula C15H12O3 B14000509 1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid CAS No. 23002-99-5

1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid

Cat. No.: B14000509
CAS No.: 23002-99-5
M. Wt: 240.25 g/mol
InChI Key: RWFXUNGRSFTTCK-UHFFFAOYSA-N
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Description

1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds characterized by two benzene rings fused to a central furan ring. This specific compound is notable for its two methyl groups at positions 1 and 4 and a carboxylic acid group at position 2. Dibenzofurans are often derived from coal tar and have various applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-dimethylbenzene and furan derivatives.

    Cyclization: The key step involves the cyclization of these starting materials to form the dibenzofuran core. This can be achieved through various cyclization reactions, including Friedel-Crafts acylation.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

23002-99-5

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

1,4-dimethyldibenzofuran-2-carboxylic acid

InChI

InChI=1S/C15H12O3/c1-8-7-11(15(16)17)9(2)13-10-5-3-4-6-12(10)18-14(8)13/h3-7H,1-2H3,(H,16,17)

InChI Key

RWFXUNGRSFTTCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1OC3=CC=CC=C32)C)C(=O)O

Origin of Product

United States

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